REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH2:5][OH:6])[CH3:2].Cl[C:8]([CH3:12])([CH3:11])[C:9]#[CH:10]>C1COCC1.Cl[Cu]>[CH3:11][C:8]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][OH:6])([CH3:12])[C:9]#[CH:10]
|
Name
|
|
Quantity
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14.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCCO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuCl
|
Quantity
|
362 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C#C)(C)C
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether/2M HCl
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
after addition of Na2CO3 to the aqueous phase (pH9), it
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation by Kugelrohr
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)N(CCO)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |